molecular formula C24H18F3NO5 B2491714 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid CAS No. 1692823-37-2

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid

Cat. No. B2491714
CAS RN: 1692823-37-2
M. Wt: 457.405
InChI Key: PRXOWODXWIBSPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorenyl compounds involves chemoselective procedures for introducing the fluorenyl protecting group into amino acids and their derivatives. A notable method employs 9-chloro-9-phenylfluorene with N-methylmorpholine and silver nitrate to introduce the fluorenyl group rapidly and with high yields into various functional groups including amino groups of Weinreb's amides and methyl esters of amino acids, alcohols, and carboxylic acids (Soley & Taylor, 2019).

Molecular Structure Analysis

The molecular structure of fluorene derivatives, including their conformational equilibria, can be studied through dynamic NMR spectra. The stabilization of specific conformers, for instance, has been attributed to interactions such as N–H···π between functional groups and the fluorene ring, showcasing the compound's complex molecular behavior (Nishida et al., 1988).

Chemical Reactions and Properties

Reactions involving fluorenyl compounds, such as the synthesis of N-fluoren-9-ylmethoxycarbonyl glycopyranosylamine uronic acids, demonstrate the versatility and reactivity of these molecules. These syntheses involve selective TEMPO oxidation and amine incorporation, highlighting the reactive nature and potential for diverse chemical modifications (Ying & Gervay-Hague, 2004).

Physical Properties Analysis

Fluorene derivatives have been characterized for their physical properties, including their fluorescence spectra. For example, the bulky steric hindrance of certain fluorene compounds influences their absorption and emission spectra, making them interesting for studies related to photophysics and materials science (Zhao et al., 2016).

Chemical Properties Analysis

The chemical properties of fluorenyl compounds, such as their reactivity in solid-phase peptide synthesis and protection of hydroxy-groups, are of significant interest. The use of 9-fluorenylmethoxycarbonyl (Fmoc) amino acids in peptide synthesis illustrates the critical role these compounds play in bioorganic chemistry, offering insights into their reactivity and utility in complex chemical syntheses (Fields & Noble, 2009).

Scientific Research Applications

  • Synthesis of Non-Proteinogenic Amino Acids:

    • This compound has been utilized in the synthesis of non-proteinogenic amino acids and their derivatives. For example, a study by Adamczyk and Reddy (2001) demonstrated its use in synthesizing (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and related derivatives from other amino acids (Adamczyk & Reddy, 2001).
  • Protein Synthesis and Protection of Amino Groups:

    • The compound is applied in protecting amino groups in amino acids and their derivatives. A study by Soley and Taylor (2019) described a chemoselective procedure for introducing the 9-Phenyl-9-fluorenyl protecting group into amines, acids, alcohols, and other compounds (Soley & Taylor, 2019).
    • Another research by Gioeli and Chattopadhyaya (1982) highlighted its application in the synthesis of an octathymidylic acid fragment, showcasing its protective role for hydroxy-groups in conjunction with various protecting groups (Gioeli & Chattopadhyaya, 1982).
  • Molecular Structure and Chemical Transformations:

    • The compound's derivatives have been studied for their molecular structure and chemical transformations. For instance, Tolstyakov et al. (2016) synthesized new tetrazolyl derivatives of L- and D-phenylalanine involving this compound, confirming their structures using spectral and chromatographic methods (Tolstyakov et al., 2016).
  • Role in Supramolecular Chemistry:

    • Research by Bojarska et al. (2020) focused on the synthesis and structural analysis of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, coupled with data on interactions in the crystal structures of Fmoc-amino acids. This work contributed to understanding the structural and supramolecular features in recognizing the properties of Fmoc amino acids (Bojarska et al., 2020).
  • Synthesis of Oligomers Derived from Amide-Linked Neuraminic Acid Analogues:

    • In a study by Gregar and Gervay-Hague (2004), N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids were prepared and used for the efficient synthesis of oligomers varying in length. This highlighted the compound's role in the synthesis of complex molecular structures (Gregar & Gervay-Hague, 2004).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[2-(trifluoromethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3NO5/c25-24(26,27)33-20-12-6-5-11-18(20)21(22(29)30)28-23(31)32-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXOWODXWIBSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid

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